molecular formula C9H12O B14464920 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene CAS No. 69584-85-6

1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B14464920
CAS No.: 69584-85-6
M. Wt: 136.19 g/mol
InChI Key: SPKNXQOYYXRWJF-UHFFFAOYSA-N
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Description

1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.20200 g/mol This compound is characterized by its unique structure, which includes an oxirene ring fused to an indene framework

Preparation Methods

The synthesis of 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirene ring.

    Reaction Conditions: The reaction conditions for the synthesis of this compound may vary depending on the specific synthetic route chosen. Common conditions include the use of solvents such as dichloromethane or toluene, and catalysts such as Lewis acids or bases.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted derivatives.

Scientific Research Applications

1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1b,2,5,5a,6,6a-hexahydro-1aH-indeno[1,2-b]oxirene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNXQOYYXRWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CC3C2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60797181
Record name 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60797181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69584-85-6
Record name 1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60797181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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